

Application Notes: Spectrophotometric Determination of Nitrous Acid Concentration

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Compound of Interest

Compound Name: Nitrous acid

Cat. No.: B1219327

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Introduction

Nitrous acid (HNO_2) and its conjugate base, nitrite (NO_2^-), are important chemical species in various fields, including environmental science, food chemistry, and biomedical research. In biological systems, nitrite is a stable end-product of nitric oxide (NO) metabolism, a critical signaling molecule.[1][2] Consequently, the accurate quantification of nitrite serves as an indirect measure of NO production.[3] Spectrophotometry offers a simple, rapid, and cost-effective approach for determining **nitrous acid**/nitrite concentration. The most widely employed method is the Griess assay, which relies on a diazotization reaction to produce a colored azo dye.[4][5]

Principle of the Griess Assay

The Griess test is a colorimetric method based on a two-step diazotization reaction first described by Peter Griess in 1858.[5] The reaction involves two main reagents: sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in an acidic medium.[6]

- **Diazotization:** In an acidic solution, **nitrous acid** (formed from nitrite) reacts with sulfanilamide to form a diazonium salt.[5][7]
- **Azo Coupling:** This intermediate diazonium salt then couples with NED to form a stable, intensely colored pink-red azo compound.[4][5]

The intensity of the resulting color is directly proportional to the nitrite concentration in the sample. The absorbance of this azo dye is measured spectrophotometrically at a wavelength of approximately 540-548 nm.^{[4][7][8]}

Quantitative Data Summary

The following tables summarize key quantitative parameters for the spectrophotometric determination of nitrite using the Griess assay, compiled from various sources.

Table 1: Performance Characteristics of the Griess Assay

Parameter	Value	Source(s)
Wavelength of Maximum Absorbance (λ_{max})	540 - 548 nm	^{[4][7][8]}
Detection Limit	0.02 - 2.5 μ M	^{[1][5][6]}
Linearity Range	Typically 5 - 200 μ M	^[9]
Molar Extinction Coefficient (in water)	$\sim 26,530 \text{ L mol}^{-1} \text{ cm}^{-1}$	^{[4][10]}
Molar Extinction Coefficient (in nitric acid)	$\sim 16,990 \text{ L mol}^{-1} \text{ cm}^{-1}$	^{[4][10]}
Relative Standard Deviation	< 2%	^{[4][10]}

Table 2: Example Nitrite Standard Curve Preparation

Standard	Nitrite Concentration (μM)	Volume of 1 mM Stock (μL)	Volume of Deionized Water (μL)	Final Volume (μL)
1	100	60 (from 1.0 mM stock)	Varies by protocol	Varies by protocol
2	50	Serial Dilution	Serial Dilution	Varies by protocol
3	25	Serial Dilution	Serial Dilution	Varies by protocol
4	12.5	Serial Dilution	Serial Dilution	Varies by protocol
5	6.25	Serial Dilution	Serial Dilution	Varies by protocol
6	3.125	Serial Dilution	Serial Dilution	Varies by protocol
7	1.56	Serial Dilution	Serial Dilution	Varies by protocol
Blank	0	0	Varies by protocol	Varies by protocol

Note: The specific volumes for serial dilutions will depend on the final volume required for the assay plate wells.^[1]

Experimental Protocols

Protocol 1: General Griess Assay for Nitrite Determination

This protocol provides a general procedure for the determination of nitrite concentration in aqueous samples.

Materials and Equipment:

- Spectrophotometer or microplate reader capable of measuring absorbance at 540-548 nm
- 96-well flat-bottom plates[1]
- Pipettes and tips
- Deionized water
- Griess Reagent:
 - Component A: N-(1-naphthyl)ethylenediamine dihydrochloride solution[7]
 - Component B: Sulfanilamide solution in an acidic buffer (e.g., phosphoric acid)[6][7]
- Sodium nitrite (NaNO_2) standard solution (e.g., 1 mM)[1]

Procedure:

- Preparation of Griess Reagent: Mix equal volumes of Component A and Component B immediately before use.[7] Protect the reagent from light.
- Standard Curve Preparation:
 - Prepare a series of nitrite standards by serially diluting a stock solution (e.g., 1 mM sodium nitrite) with deionized water.[1] Concentrations may range from 1.5 μM to 100 μM . [1]
 - Pipette a specific volume (e.g., 50-100 μL) of each standard into separate wells of a 96-well plate.
 - Include a blank well containing only deionized water.
- Sample Preparation:
 - Pipette the same volume of your unknown samples into separate wells.
 - For samples with potentially high nitrite concentrations, dilution with deionized water may be necessary to fall within the standard curve range.[2]
- Reaction:

- Add a specific volume (e.g., 50-100 μL) of the freshly prepared Griess Reagent to each well containing standards and samples.
- Incubate the plate at room temperature for 10-30 minutes, protected from light.[7][8]
- Measurement:
 - Measure the absorbance of each well at 540-548 nm using a microplate reader.[4][8]
- Data Analysis:
 - Subtract the absorbance of the blank from the absorbance readings of all standards and samples.
 - Plot the corrected absorbance values of the standards against their known concentrations to generate a standard curve.
 - Determine the nitrite concentration of the unknown samples by interpolating their absorbance values on the standard curve.[9]

Protocol 2: Nitrite Determination in Biological Samples (Cell Culture Supernatant, Serum, Plasma)

This protocol is adapted for the analysis of nitrite in more complex biological matrices.

Additional Materials:

- Phenol red-free cell culture medium (recommended for cell-based assays)[1]
- Deproteinization spin columns (e.g., 10 kDa molecular weight cut-off) for serum and plasma samples[2]
- Refrigerated microcentrifuge

Sample Preparation Procedure:

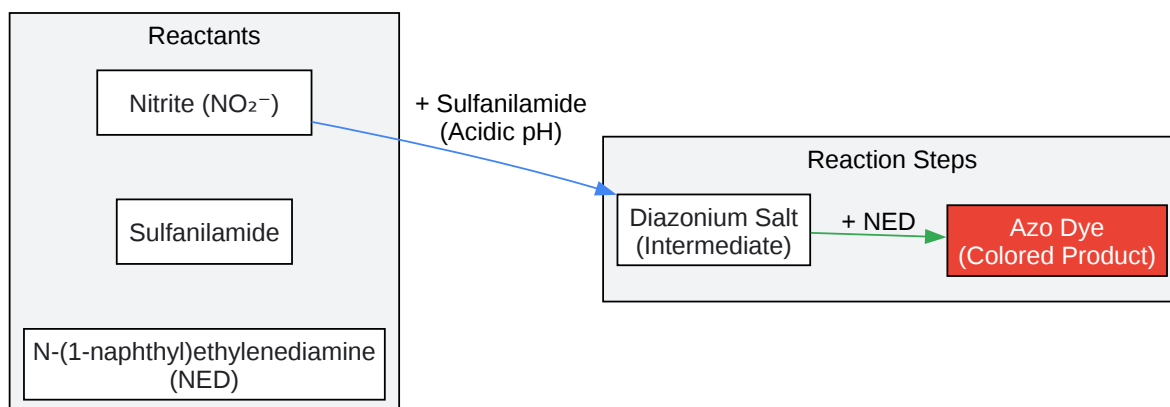
- Cell Culture Supernatants:

- Culture cells in phenol red-free medium for optimal results.[1]
- Collect the cell culture supernatant.
- If necessary, centrifuge the supernatant to pellet any cells or debris and use the clear supernatant for the assay.
- Serum and Plasma:
 - Proteins in serum and plasma can interfere with the assay. Therefore, deproteinization is required.[2]
 - Use a spin-X UF concentrator or similar ultrafiltration device.[8]
 - Centrifuge the serum or plasma samples according to the manufacturer's instructions (e.g., 10,000 x g for 10 minutes at 4°C).[2][8]
 - Collect the protein-free filtrate for the Griess assay.[8]
- Urine:
 - Urine samples often require dilution due to higher nitrite concentrations. A 10-fold dilution with the assay buffer is a common starting point.[2][8]

Assay Procedure:

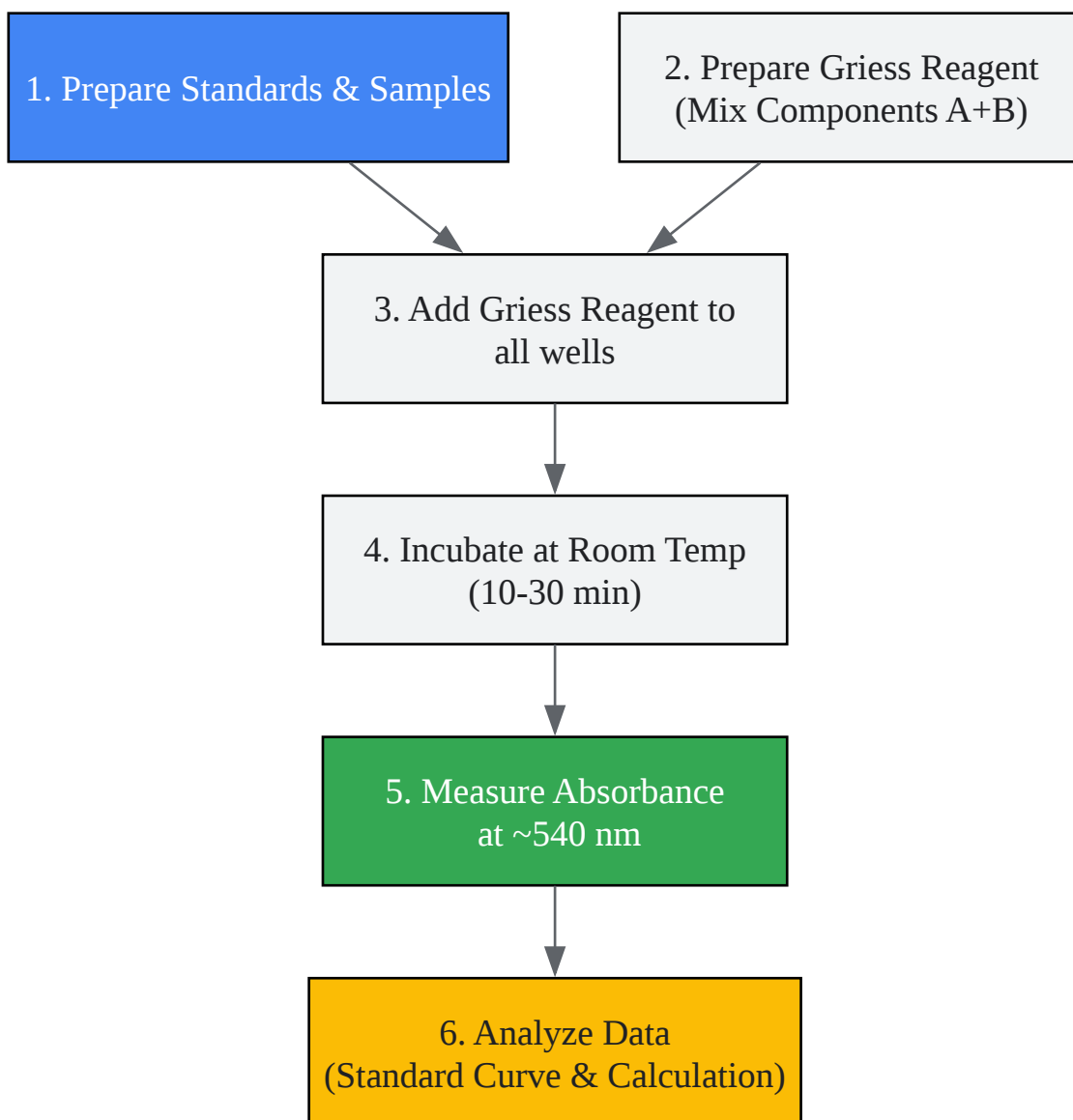
Follow the steps outlined in Protocol 1 using the prepared biological samples.

Visualizations



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Caption: Chemical pathway of the Griess reaction for nitrite detection.



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Caption: General experimental workflow for the Griess assay.

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